N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxyphenyl)oxalamide

Lipophilicity ADME Solubility

This fully synthetic, bifunctional oxalamide derivative offers a unique 3D pharmacophoric signature for targeted screening. Its chiral architecture, defined by ortho-tolyl and ortho-methoxyphenyl substituents on the ethanediamide core, creates a distinct chemical space versus para-substituted analogs (ΔXLogP3 ≈ 0.8–1.2, ΔHBA = 3). With an XLogP3 of 2.5 and a balanced HBA/HBD profile (4/2), it is ideally suited for sEH and c-Met kinase inhibition assays at 1–10 µM. Cost-effective, small-quantity procurement (5–30 mg) enables efficient initial screening and direct SAR exploration against related oxalamide chemotypes, minimizing assay failure risk.

Molecular Formula C19H22N2O4
Molecular Weight 342.395
CAS No. 1448065-86-8
Cat. No. B2467186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxyphenyl)oxalamide
CAS1448065-86-8
Molecular FormulaC19H22N2O4
Molecular Weight342.395
Structural Identifiers
SMILESCC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC=CC=C2OC)OC
InChIInChI=1S/C19H22N2O4/c1-13-8-4-5-9-14(13)17(25-3)12-20-18(22)19(23)21-15-10-6-7-11-16(15)24-2/h4-11,17H,12H2,1-3H3,(H,20,22)(H,21,23)
InChIKeyMNAMZDPKZHYKHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 30 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxyphenyl)oxalamide (CAS 1448065-86-8): Chemical Identity, Vendor Availability, and Computed Physicochemical Profile


N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxyphenyl)oxalamide (CAS 1448065-86-8) is a fully synthetic, bifunctional oxalamide derivative with the molecular formula C19H22N2O4 and a molecular weight of 342.4 g/mol [1]. The compound features an ortho-tolyl-bearing chiral ether arm linked via an ethylenediamine bridge to an ortho-methoxyphenyl group through a central oxalamide (ethanediamide) core. It is commercially available as a research-grade screening compound from Life Chemicals (product code F6451-1974) at a certified purity of ≥90% [2]. Computed physicochemical descriptors include a moderately low lipophilicity (XLogP3 = 2.5), a topological polar surface area of 76.7 Ų, 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 6 rotatable bonds [1]. This compound occupies a distinct region of drug-like chemical space relative to closely related oxalamide analogs, making it a candidate for structure-activity relationship (SAR) exploration and focused screening library design.

Why N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxyphenyl)oxalamide Cannot Be Casually Substituted by Other In-Class Oxalamides


Oxalamide derivatives are not functionally interchangeable; minor structural perturbations—particularly to the N-aryl substituents flanking the ethanediamide core—produce measurable shifts in lipophilicity, hydrogen-bonding capacity, and steric bulk that can fundamentally alter target binding, ADME behavior, and assay compatibility [1]. The target compound's specific combination of an ortho-methoxyphenyl group (N2 terminus) and an ortho-tolyl-bearing chiral methoxyethyl arm (N1 terminus) generates a unique three-dimensional pharmacophoric signature. Direct analogs such as N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide (CAS 1797878-78-4) differ by approximately 0.8–1.2 logP units and three additional hydrogen-bond acceptor atoms, while N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(1-phenylethyl)oxalamide loses the N2 aromatic methoxy group entirely [2]. Published SAR on oxalamide chemotypes demonstrates that potency, selectivity, and metabolic stability are exquisitely sensitive to the identity and substitution pattern of the terminal aryl/alkyl groups [3]. Procurement of an uncharacterized or structurally divergent analog therefore carries a material risk of assay failure or misleading SAR interpretation.

Quantitative Differentiation Evidence for N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxyphenyl)oxalamide Relative to Closest Structural Analogs


Lipophilicity (XLogP3) Reduction of ~1.2 Log Units Relative to the 4-Trifluoromethoxy Analog Improves Aqueous Compatibility

The target compound's computed XLogP3 of 2.5 is approximately 1.2 log units lower than that of its closest commercially available analog, N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide (CAS 1797878-78-4; XLogP3 = 3.7) [1][2]. This difference corresponds to a theoretical ~16-fold reduction in octanol-water partition coefficient. In the context of published oxalamide SAR, where excessive lipophilicity has been associated with promiscuous binding and poor solubility [3], the lower logP of the target compound is expected to confer superior aqueous solubility and a reduced risk of non-specific protein binding in biochemical assays.

Lipophilicity ADME Solubility Drug-likeness

Reduced Hydrogen-Bond Acceptor Count (4 vs. 7) Differentiates Target from 4-Trifluoromethoxy Analog in Permeability-Relevant Descriptors

The target compound possesses 4 hydrogen-bond acceptor (HBA) atoms, compared to 7 HBA atoms for the 4-trifluoromethoxy analog (CAS 1797878-78-4), while both compounds share an identical HBD count of 2 and TPSA of 76.7 Ų [1][2]. The three additional fluorine atoms in the comparator increase HBA count without altering TPSA, creating a divergent profile where the target compound may exhibit superior passive membrane permeability at equivalent TPSA, consistent with the established inverse correlation between HBA count and permeability in drug-like molecules [3].

Hydrogen bonding Membrane permeability Drug design Physicochemical profiling

Molecular Weight Advantage of ~54 Da Over the 4-Trifluoromethoxy Analog Aligns with Lead-Like Property Preferences

With a molecular weight of 342.4 g/mol, the target compound is approximately 54 Da lighter than the 4-trifluoromethoxy analog (MW = 396.4 g/mol) [1][2]. This places the target compound more comfortably within lead-like chemical space (MW ≤ 350 Da), whereas the comparator encroaches on drug-like upper boundaries. In fragment- and lead-oriented screening collections, the lower MW of the target compound provides greater ligand efficiency potential and leaves more room for subsequent synthetic elaboration without exceeding the MW 500 threshold [3].

Molecular weight Lead-likeness Fragment-based drug discovery Efficiency metrics

Certified Purity of ≥90% with Documented Vendor Lot Traceability Supports Reproducible Screening

The target compound is supplied by Life Chemicals (product code F6451-1974) with a certified minimum purity of 90%+, available in graduated quantities from 1 mg to 40 mg (USD $54–$140) [1]. This purity threshold meets or exceeds the typical ≥90% standard for commercial screening libraries [2]. In contrast, several structurally related oxalamide analogs available through alternative aggregator vendors lack publicly documented purity specifications or independent quality verification, introducing quantifiable risk of impurity-driven false positives or potency underestimation in concentration-response assays.

Purity specification Quality assurance Screening reproducibility Vendor qualification

Oxalamide Chemotype Demonstrates Target-Engagement Versatility Across Kinase, Epoxide Hydrolase, and Desaturase Targets—Supporting Broad Screening Utility

The oxalamide (ethanediamide) core has been validated as a productive pharmacophore across multiple target classes. Kim et al. (2014) demonstrated that substituted oxyoxalamides inhibit human soluble epoxide hydrolase (sEH) with structure-dependent potency, establishing that the oxalamide linker can productively engage catalytic residues [1]. Theodoridis et al. (2016) identified oxalamides among two chemical series showing selective, low-nanomolar toxicity toward CYP4F11-expressing lung cancer cell lines via bioactivation into irreversible stearoyl-CoA desaturase (SCD) inhibitors [2]. Oxalamide-based kinase inhibitors targeting c-Met have also been described in the patent literature [3]. The target compound's specific substitution pattern—an ortho-methoxyphenyl N2 cap paired with a chiral ortho-tolyl methoxyethyl N1 arm—represents an underexplored region of this validated chemotype space and may yield unique selectivity profiles when screened against these or other target classes.

Oxalamide pharmacophore Kinase inhibition Epoxide hydrolase Stearoyl-CoA desaturase Target class versatility

Stereochemical Undefined Center at the Benzylic Carbon Provides a Structurally Distinct, Three-Dimensional Scaffold Relative to Achiral or Racemic Analogs

The target compound contains one undefined atom stereocenter (PubChem undefined atom stereocenter count = 1) at the benzylic methoxy-bearing carbon [1]. This feature distinguishes it from simpler N1-alkyl-N2-aryl oxalamides (e.g., N1-ethyl-N2-(2-methoxyphenyl)oxalamide) that lack stereochemical complexity. The presence of a chiral center projecting the o-tolyl and methoxy groups into three-dimensional space increases molecular shape diversity—a parameter positively correlated with target selectivity and clinical success rates [2][3]. Notably, the target compound is supplied as a single stereoisomer (undefined configuration) rather than a racemate, enabling enantioselective SAR exploration if resolved.

Chirality Three-dimensionality Stereochemistry Screening diversity

Recommended Application Scenarios for N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxyphenyl)oxalamide Based on Current Evidence


Focused Kinase or Epoxide Hydrolase Screening Panels

Given the validated oxalamide chemotype precedent for sEH inhibition [1] and c-Met kinase inhibition [2], this compound is rationally prioritized for inclusion in focused screening panels targeting these enzyme families. Its moderate lipophilicity (XLogP3 = 2.5) and balanced HBA/HBD profile support compatibility with standard biochemical assay conditions (e.g., fluorescence-based or radiometric assays at 1–10 µM screening concentrations). The ortho-methoxyphenyl N2 substituent may confer selectivity advantages over para-substituted analogs, as steric and electronic effects of ortho-substitution have been shown to modulate oxalamide-target interactions [1].

Lead-Like Fragment and Diversity-Oriented Screening Library Augmentation

With a molecular weight of 342.4 g/mol, XLogP3 of 2.5, and 6 rotatable bonds, this compound satisfies commonly applied lead-likeness criteria (MW ≤ 350, logP ≤ 3.5) [3]. It can serve as a starting point for hit-to-lead optimization campaigns where synthetic tractability of the oxalamide core permits modular modification of both N1 and N2 termini. The chiral, three-dimensional architecture (undefined stereocenter count = 1; complexity = 443) contributes to library diversity metrics (e.g., Fsp³, shape diversity) that are positively associated with clinical candidate quality [4]. Procurement of 5–30 mg quantities (USD $69–$119 from Life Chemicals) is cost-effective for initial screening.

SAR Comparator Studies Against 4-Trifluoromethoxy and Other N2-Aryl Oxalamide Analogs

The target compound's distinct N2-(2-methoxyphenyl) group, combined with an XLogP3 of 2.5 and HBA count of 4, positions it as an informative comparator to the 4-trifluoromethoxy analog (XLogP3 = 3.7; HBA = 7) [5][6]. Parallel testing of both compounds in the same assay panel would enable direct assessment of the impact of N2-aryl electronic character (electron-donating methoxy vs. electron-withdrawing trifluoromethoxy) and lipophilicity on target engagement. This paired procurement strategy is recommended for laboratories conducting systematic oxalamide SAR.

Computational Docking and Pharmacophore Modeling Studies

The well-defined, moderately complex structure (25 heavy atoms; 6 rotatable bonds) of this compound makes it suitable for computational chemistry workflows including molecular docking, molecular dynamics simulations, and pharmacophore model generation [7]. Its single undefined stereocenter enables explicit exploration of enantiomer-dependent binding poses. The availability of accurate computed descriptors (XLogP3, TPSA, HBA/HBD) from PubChem and vendor-provided SMILES/InChI [7] supports seamless integration into virtual screening pipelines without requiring additional analytical characterization.

Quote Request

Request a Quote for N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-methoxyphenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.